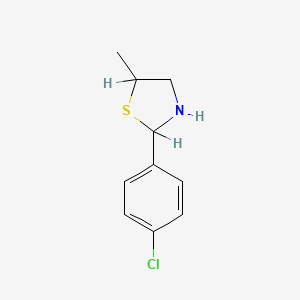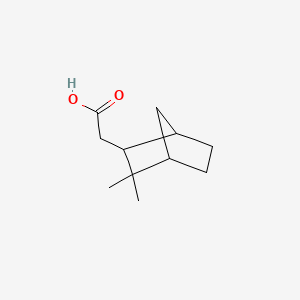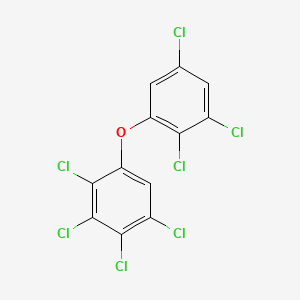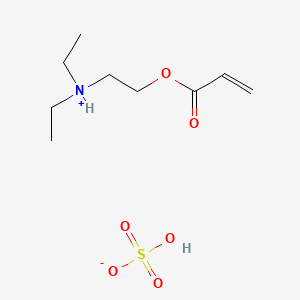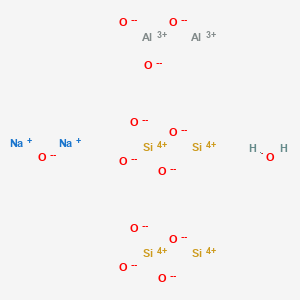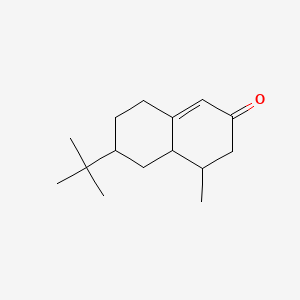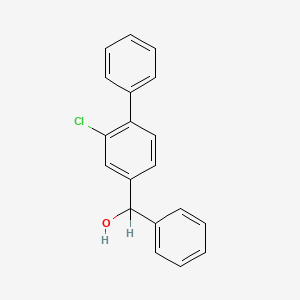
2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.
Methanol Addition: The methanol group can be introduced via a Grignard reaction where a phenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, catalysts to increase yield, and purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a biphenyl derivative without the chloro group.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol can be used in various fields:
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the manufacture of specialty chemicals, polymers, and materials science.
Mécanisme D'action
The mechanism of action of 2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol would depend on its specific application. For instance:
Biological Systems: It may interact with enzymes or receptors, altering their activity.
Chemical Reactions: It may act as a catalyst or reactant, facilitating specific chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound without any substituents.
4-Chlorobiphenyl: A simpler derivative with only a chloro group.
4-Methoxybiphenyl: A derivative with a methoxy group instead of a methanol group.
Uniqueness
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol is unique due to the presence of both a chloro and a methanol group, which can impart distinct chemical and physical properties compared to its simpler analogs.
Propriétés
Numéro CAS |
66016-77-1 |
|---|---|
Formule moléculaire |
C19H15ClO |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
(3-chloro-4-phenylphenyl)-phenylmethanol |
InChI |
InChI=1S/C19H15ClO/c20-18-13-16(19(21)15-9-5-2-6-10-15)11-12-17(18)14-7-3-1-4-8-14/h1-13,19,21H |
Clé InChI |
ZOAVSVRUXVCCES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


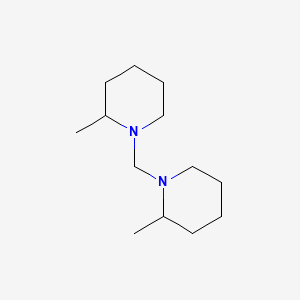


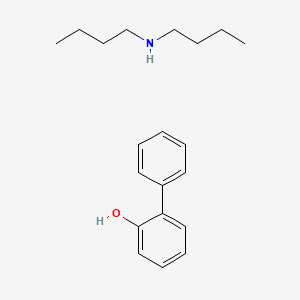
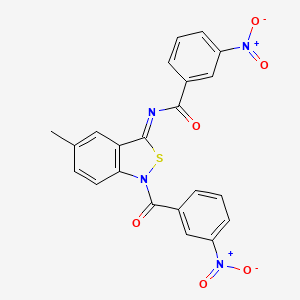
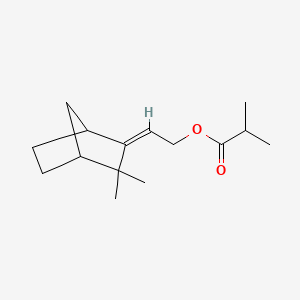
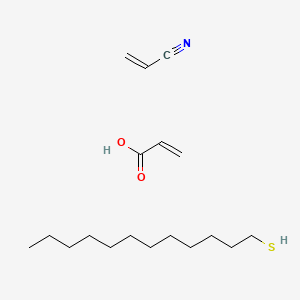
![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
